molecular formula C9H16O B1622044 2,4-Dimethylhept-2-enal CAS No. 85136-08-9

2,4-Dimethylhept-2-enal

Cat. No. B1622044
Key on ui cas rn: 85136-08-9
M. Wt: 140.22 g/mol
InChI Key: OHHBZXXERXNTNR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06552232B2

Procedure details

A cross-aldol condensation reaction of propanal and 2-methyl-pentanal in the basic ionic liquid medium 1-butyl-2,3-dimethyl imidazolium hydroxide was run to form 2,4-dimethyl-2-heptenal. The basic ionic liquid 1-butyl-2,3-dimethyl imidazolium hydroxide (8.7 mmol, 1.50 g), 2-methyl-pentanal (1 79.7 mmol, 18.0 g), and nonane (7.8 mmol, 1.01 g) were heated to 100° C. After the addition of propanal (44.7 mmol, 2.6 g), the reaction mixture was refluxed at 87° C. for 3 hours. The resulting products were analyzed using GC and GC/MS techniques. The product isolation was carried out by vacuum distillation. Catalyst evaluation results are presented in Table 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dimethyl-2-heptenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=O.[OH-].C([N+]1C=CN(C)C=1C)CCC>>[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(CCC)[N+]1=C(N(C=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2,4-dimethyl-2-heptenal
Type
product
Smiles
CC(C=O)=CC(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.